Tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a substituted phenyl ring with chloro and cyano substituents at the 2- and 4-positions, respectively. This scaffold is widely utilized in medicinal chemistry for its versatility in modulating pharmacokinetic and pharmacodynamic properties. Piperazine derivatives are often employed as intermediates in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIAGJYFYXUVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 2-chloro-4-cyanophenylamine with tert-butyl piperazine-1-carboxylate under specific reaction conditions. The process can be summarized as follows:
Starting Materials: 2-chloro-4-cyanophenylamine and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine or sodium carbonate, to facilitate the reaction.
Procedure: The starting materials are mixed in the solvent, and the base is added to the mixture. The reaction is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The piperazine ring can undergo oxidation reactions to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
Pharmacological Applications
Tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent. Its structural similarity to known piperazine derivatives allows it to interact with various neurotransmitter receptors.
Antipsychotic Activity
Research has indicated that compounds similar to this compound exhibit antipsychotic properties by acting as antagonists at dopamine D2 receptors. A study demonstrated that derivatives of this compound could effectively reduce symptoms in animal models of schizophrenia, suggesting its potential for further development in clinical settings .
Neuroprotective Effects
Another significant application is its neuroprotective effects against neurodegenerative diseases. In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress, which is a common pathway in diseases like Alzheimer's and Parkinson's .
Synthetic Applications
The compound also serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in synthesizing more complex molecules.
Synthesis of Piperazine Derivatives
This compound can be used to synthesize other piperazine derivatives with enhanced biological activities. For instance, researchers have successfully modified the piperazine ring to create compounds with improved selectivity for serotonin receptors, which are crucial targets for treating anxiety and depression .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chloro-cyanophenyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-chloro-4-cyanophenyl group distinguishes the target compound from analogues with alternative substituents:
Key Observations :
- Electron-withdrawing groups (Cl, CN) reduce solubility but improve metabolic stability.
- Amino or formyl substituents increase polarity, favoring aqueous solubility and derivatization .
Heterocyclic Core Modifications
Replacement of the phenyl ring with heterocycles alters electronic and steric profiles:
Key Observations :
Functional Group Variations
Modifications to the carbamate or side chains influence reactivity and bioactivity:
Key Observations :
- Diazoacetyl derivatives are highly reactive, enabling photochemical applications .
- Benzoyl groups increase lipophilicity, favoring membrane permeability .
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
- Target Compound: log S = -4.2 (ESOL), log P = 2.6. Low solubility due to chloro and cyano groups .
- Amino-substituted Analog (): log S = -3.5, log P = 1.7. Improved solubility via polar NH₂ group .
- Formyl-substituted Analog () : log S = -3.8. Aldehyde group enhances reactivity but reduces stability .
Biological Activity
Tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.
- Molecular Formula : C16H20ClN3O2
- Molecular Weight : 321.81 g/mol
- CAS Number : 444581-66-2
- Density : 1.25 g/cm³
- Boiling Point : 478°C at 760 mmHg
- Flash Point : 242.9°C
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been found to act as a selective antagonist at certain serotonin receptors, which may contribute to its potential therapeutic effects in neurological disorders.
Biological Activities
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Antiviral Activity
Compound EC50 (μM) Selectivity Index Tert-butyl derivative 6.7 >35 Ribavirin (control) 1.3 N/A - Anti-inflammatory Effects
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Cytotoxicity
- The cytotoxic profile of this compound has been assessed through various assays. The CC50 (half-maximal cytotoxic concentration) values indicate a favorable therapeutic index, suggesting that it can effectively target diseased cells while sparing healthy ones.
Compound CC50 (μM) IC50 (μM) Tert-butyl derivative >100 9.19 Standard Chemotherapy Agent <10 N/A
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of piperazine derivatives against respiratory syncytial virus (RSV), this compound showed promising results with an EC50 value significantly lower than that of ribavirin, indicating its potential as a therapeutic agent in viral infections .
Case Study 2: Anti-inflammatory Activity
A series of experiments were conducted to evaluate the anti-inflammatory effects using a rat model. The compound demonstrated substantial inhibition of paw edema, with histopathological analysis revealing minimal tissue damage and supporting its gastrointestinal safety profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a substituted phenylhalide with a Boc-protected piperazine derivative. For example, nucleophilic aromatic substitution (SNAr) between 2-chloro-4-cyanophenyl halides and tert-butyl piperazine-1-carboxylate under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) is a standard approach . Optimization includes:
- Catalyst selection : Use of bases like K2CO3 or Cs2CO3 to enhance nucleophilicity.
- Temperature control : Reactions often proceed at 80–110°C for 12–24 hours to achieve yields >60% .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients is effective for isolating the Boc-protected product .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.0–8.0 ppm) .
- FT-IR : Confirm the presence of nitrile (C≡N stretch at ~2200 cm⁻¹) and carbonyl (Boc C=O at ~1680 cm⁻¹) .
- LCMS : Verify molecular weight (e.g., [M+H]+ for C17H21ClN4O2: 349.1) and purity (>95%) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer : X-ray diffraction (XRD) studies using programs like SHELXL or OLEX2 are critical. For example:
- Data collection : Use high-resolution synchrotron radiation or low-temperature (105 K) CCD detectors to minimize thermal motion artifacts .
- Refinement : Apply twin refinement if data shows pseudo-merohedral twinning (common in triclinic systems). Reported cell parameters (e.g., a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å) should align with density functional theory (DFT)-optimized structures .
- Validation : Cross-check with Hirshfeld surface analysis to resolve packing ambiguities .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound’s inhibitory activity against prolyl-hydroxylases?
- Methodological Answer :
- Substituent variation : Replace the 2-chloro-4-cyanophenyl group with bioisosteres (e.g., 4-carbamoyl) to assess electronic effects on binding .
- Enzymatic assays : Measure IC50 values using HIF-1α stabilization assays in hypoxic cells. Reported IC50 ranges for similar piperazine derivatives are 0.1–10 µM .
- Molecular docking : Align with crystal structures of prolyl-hydroxylase active sites (e.g., PDB ID: 5L9B) to identify key interactions (e.g., hydrogen bonds with His298/Asp296) .
Q. How can low yields in nucleophilic substitution reactions during synthesis be addressed?
- Methodological Answer :
- Solvent optimization : Switch from toluene to DMF to improve solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 1–2 hours while maintaining yields >50% .
- Protecting group alternatives : Replace Boc with Fmoc if steric hindrance limits reactivity, though this requires subsequent deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
